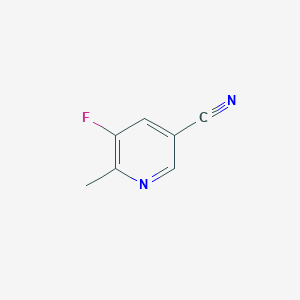

5-Fluoro-6-methylnicotinonitrile

Description

Significance of Nicotinonitrile Scaffolds in Chemical Research

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are fundamental scaffolds in chemical research, particularly in the realm of medicinal chemistry. ambeed.comglentham.com These structures are present in a variety of biologically active molecules and approved drugs. ambeed.comlookchem.com The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids, providing a gateway to a diverse range of chemical entities. cymitquimica.com The pyridine (B92270) ring itself is a common feature in many natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. glentham.comossila.com The diverse biological activities associated with nicotinonitrile derivatives include antimicrobial, anticancer, and anti-inflammatory properties. chemdad.combldpharm.com

Contextualizing 5-Fluoro-6-methylnicotinonitrile within Fluorinated Heterocycles

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in modern drug discovery. cymitquimica.comchemenu.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's physicochemical and biological characteristics. cymitquimica.com The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity or basicity of nearby functional groups. cymitquimica.comchemenu.com

In the context of this compound, the fluorine atom at the 5-position of the pyridine ring is expected to influence the electron distribution within the aromatic system, thereby affecting its reactivity and potential biological interactions. cymitquimica.com The strategic placement of fluorine has become a cornerstone in the design of a vast number of pharmaceuticals, with over 20% of all marketed drugs containing at least one fluorine atom. chemicalbook.com

Current Trends and Challenges in the Synthesis and Application of Pyridine Carbonitriles

The synthesis of substituted pyridine carbonitriles remains an active area of research, driven by the continuous demand for novel building blocks in drug discovery and materials science. While numerous methods exist for the synthesis of pyridines, the introduction of specific substitution patterns, such as that found in this compound, can present synthetic challenges. ossila.com

Current trends focus on the development of more efficient, selective, and environmentally benign synthetic methodologies. This includes the use of transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and novel cyclization reactions to construct the pyridine ring with precise control over substituent placement. ossila.com A significant challenge lies in the regioselective functionalization of the pyridine core, particularly for the introduction of substituents at specific positions.

The application of pyridine carbonitriles is expanding beyond traditional medicinal chemistry. They are being explored as components in organic light-emitting diodes (OLEDs), functional polymers, and as ligands in coordination chemistry. The nitrile group's electronic properties and its ability to participate in various chemical transformations make these compounds versatile for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBPDCQZLNLPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 6 Methylnicotinonitrile and Its Derivatives

Established Reaction Pathways for Core Structure Formation

The formation of the 5-fluoro-6-methylnicotinonitrile core relies on established principles of pyridine (B92270) ring synthesis and functionalization. Key among these are one-pot cyclocondensation reactions that build the heterocyclic ring from acyclic precursors and routes involving the modification of pre-existing pyridine structures through halogenation and subsequent conversions.

One-Pot Cyclocondensation Strategies

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like nicotinonitriles. rasayanjournal.co.inachmem.com These strategies involve the simultaneous or sequential combination of three or more reactants in a single vessel to form the final product, avoiding the isolation of intermediates. rasayanjournal.co.in

While a specific one-pot synthesis for this compound is not prominently documented, established methods for related polysubstituted pyridines can be adapted. A general and effective strategy involves the condensation of an enaminone, an aldehyde, and an amino-azole, which proceeds in a Biginelli-like fashion to yield fused pyrimidine (B1678525) systems. google.com A more relevant approach for nicotinonitriles is the four-component reaction between an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297). nih.gov This method has been shown to be highly effective under microwave irradiation, offering excellent yields and short reaction times. nih.gov

To target this compound, one could hypothetically use a fluorinated precursor. For instance, a reaction involving a fluorinated active methylene compound or a fluorinated ketone could introduce the required fluorine atom into the pyridine ring during the cyclization process.

Table 1: Example of a Four-Component Reaction for Pyridine Synthesis nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Yield |

|---|---|---|---|---|---|

| p-formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | Acetophenone | Ammonium acetate | Ethanol, Microwave (2-7 min) | 82-94% |

Halogenation and Subsequent Functionalization Routes

A more common and direct pathway to substituted nicotinonitriles involves the modification of an existing pyridine ring. This can be achieved by first introducing halogen atoms, which then serve as handles for further functionalization, such as the introduction of a nitrile group.

A pertinent example is the synthesis of 2-bromo-5-fluoro-6-picoline. google.com This process starts with the bromination of 3-amino-6-picoline, followed by a Balz-Schiemann reaction on the resulting 3-amino-2-bromo-6-picoline using anhydrous hydrogen fluoride (B91410) and sodium nitrite (B80452) to introduce the fluorine atom. google.com The resulting 2-bromo-5-fluoro-6-picoline is a key intermediate. This halogenated compound can then be converted to the target nicotinonitrile through cyanation, typically using a cyanide source like cuprous cyanide (CuCN) in a Rosenmund-von Braun reaction.

Another strategy involves the direct fluorination of a pyridine N-oxide. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to proceed efficiently to give 3-fluoro-4-nitropyridine (B80604) N-oxide, which can be further functionalized. nih.gov This highlights the potential of using N-oxides to activate the pyridine ring towards nucleophilic fluorination. nih.gov Direct fluorination of a pre-formed 6-methylnicotinonitrile skeleton is also a plausible, though challenging, route. The reaction of 6-methyluracil (B20015) with elemental fluorine, for example, yields 5-fluoro-6-methyluracil, demonstrating the feasibility of direct fluorination at the 5-position of a related heterocyclic system. nih.govprepchem.com

Novel Synthetic Approaches and Catalytic Systems

Recent advancements in organic synthesis have introduced novel catalytic systems that offer greater efficiency, selectivity, and sustainability. These include transition metal-catalyzed cross-couplings, organocatalysis, biocatalysis, and the application of flow chemistry.

Transition Metal-Catalyzed Transformations (e.g., Sonogashira Couplings)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For the derivatization of the this compound core, the Sonogashira coupling is a particularly powerful tool. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

To apply this to the target system, a precursor such as 5-fluoro-6-halo-nicotinonitrile would be required. This precursor could be synthesized via the halogenation routes previously discussed. The Sonogashira coupling would then allow for the introduction of a wide array of alkyne-containing substituents at the 6-position, leading to a diverse library of derivatives. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Copper-free Sonogashira variants have also been developed to avoid the homocoupling of alkynes, which is a common side reaction. organic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of a Halo-Pyridine libretexts.org

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine (e.g., Et3N) | THF or DMF | Room Temp. to 100°C |

Organocatalytic and Biocatalytic Strategies

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful field in synthesis, often providing complementary reactivity to metal catalysis. nih.gov For pyridine synthesis, organocatalysts can promote cyclization reactions or be used for the functionalization of the pyridine ring. acs.orgnih.gov For example, pyridine itself can act as an organocatalyst in reactions like reductive ozonolysis. nih.gov More advanced applications involve the photochemical organocatalytic functionalization of pyridines via pyridinyl radicals, allowing for C-H functionalization at various positions. acs.org This approach could potentially be used to introduce substituents onto the this compound core without pre-functionalization.

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity and mild, environmentally friendly reaction conditions. sioc.ac.cn While the direct biocatalytic synthesis of a complex molecule like this compound is not yet established, relevant enzymatic reactions are being developed. For instance, engineered enzymes have been used for the biocatalytic synthesis of fluorinated building blocks like 2-fluoro-3-hydroxypropionic acid. nih.govnih.gov Furthermore, the development of biocatalytic fluoroalkylation using engineered S-adenosyl-l-methionine (SAM) cofactors showcases a promising strategy for the targeted introduction of fluorine-containing groups into complex molecules. sioc.ac.cn The application of such enzymatic systems could provide sustainable routes to fluorinated pyridines in the future.

Flow Chemistry and Green Chemistry Perspectives in Synthesis

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of complex molecules. nih.gov These benefits include enhanced safety when dealing with hazardous reagents or intermediates, precise control over reaction parameters (temperature, pressure, time), and improved scalability. nih.govyoutube.com The synthesis of heterocyclic compounds, including pyridines, has been significantly advanced by flow chemistry techniques, allowing for the safe execution of high-energy reactions and the telescoping of multi-step sequences. rsc.org

Green chemistry principles aim to design chemical processes that are environmentally benign. rasayanjournal.co.inrsc.org This includes the use of safer solvents, minimizing waste, and maximizing atom economy. In the context of nicotinonitrile synthesis, the use of greener solvents like Cyrene™, a biodegradable, bio-based alternative to polar aprotic solvents like DMF and NMP, has been successfully demonstrated for nucleophilic aromatic substitution reactions on nicotinic esters. unimi.itresearchgate.net Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. rasayanjournal.co.inmdpi.com Combining these green approaches with efficient catalytic systems provides a pathway for the sustainable production of this compound and its derivatives.

Regioselective and Stereoselective Synthesis of Substituted Nicotinonitriles

The precise control of substituent placement on the pyridine ring, known as regioselectivity, is paramount in the synthesis of compounds like this compound. This control is crucial as the specific arrangement of functional groups dictates the molecule's biological and chemical properties. Various synthetic strategies have been developed to achieve high regioselectivity in the preparation of substituted nicotinonitriles.

One-pot multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly approach. For instance, a facile synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved by reacting aromatic aldehydes, malononitrile, methyl ketones or cyclohexanone, and ammonium acetate under solvent-free conditions. researchgate.net This method offers good to excellent yields and short reaction times. researchgate.net Similarly, nanomagnetic metal-organic frameworks have been utilized as catalysts for the four-component reaction of 3-oxo-3-phenylpropanenitrile or its derivatives, ammonium acetate, acetophenone derivatives, and various aldehydes to produce a wide range of nicotinonitrile derivatives in high yields. nih.gov

The Knorr reaction, involving the cyclocondensation of substituted hydrazines with 1,3-dicarbonyl compounds, is a classic method, though it can sometimes result in a mixture of regioisomers. mdpi.com To overcome this, more advanced methods like eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) have been developed for the highly regioselective synthesis of tetrasubstituted pyrazoles, which can be analogous to pyridine synthesis strategies. mdpi.com

While "stereoselective" typically refers to controlling the 3D arrangement of atoms in chiral molecules, in the context of substituted pyridines, it can relate to controlling the orientation of substituents. For instance, [3 + 2] cycloaddition reactions involving nitrones and nitroethenes have been shown to proceed with complete regio- and stereocontrol under mild conditions, yielding specific isoxazolidine (B1194047) products. mdpi.comnih.govresearchgate.net This principle of controlled cycloaddition is a powerful tool in constructing highly substituted heterocyclic systems.

The following table summarizes a selection of multicomponent reactions for the synthesis of substituted nicotinonitriles, highlighting the diversity of achievable structures.

Table 1: Examples of Multicomponent Syntheses for Nicotinonitrile Derivatives

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aromatic aldehydes, malononitrile, methyl ketones, ammonium acetate | Na2CaP2O7, 80 °C, solvent-free | 2-Amino-3-cyanopyridines | Environmentally friendly, high yields (84-94%) | researchgate.net |

| 3-Oxo-3-phenylpropanenitrile, ammonium acetate, acetophenones, aldehydes | Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Nicotinonitriles | High yields (68-90%), short reaction times (40-60 min) | nih.gov |

| Isatin, malononitrile, 3-aminopyrazole | H2O, "on-water" reaction | Benzo[c]pyrazolo mdpi.comresearchgate.netnaphthyridines | Environmentally benign, good to excellent yields | nih.gov |

Derivatization Strategies for Enhancing Molecular Diversity

The this compound scaffold is a versatile starting point for creating a diverse library of molecules through targeted chemical modifications. These derivatizations focus on the three main functional regions of the molecule: the pyridine ring, the nitrile group, and the methyl group.

The electron-deficient nature of the pyridine ring, enhanced by the fluorine and nitrile substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the C-5 position can be displaced by various nucleophiles. For instance, reactions with aryl halides containing electron-withdrawing groups can lead to the regiospecific formation of 2-aryltriazoles in good to high yields. mdpi.com This allows for the introduction of a wide range of functionalities at this position, significantly altering the molecule's properties. Chan-Lam coupling reactions with boronic acids also provide a pathway to 2-aryltriazoles as single isomers. mdpi.com

The nitrile and methyl groups offer numerous opportunities for chemical transformation. researchgate.net

Nitrile Group Modifications: The cyano group is a valuable precursor to other functional groups. epa.gov

Hydrolysis: It can be converted to a carboxylic acid or an amide.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group).

Cycloaddition: A particularly important reaction is the [3+2] cycloaddition with azides (often catalyzed by zinc salts) to form tetrazoles. rsc.org Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Tandem Conversion: A cobalt-catalyzed tandem reaction has been developed to convert nitriles directly to N-methylated amides using methanol (B129727) and water. researchgate.net

Methyl Group Modifications: The methyl group can also be functionalized.

Oxidation: It can be oxidized to an aldehyde or a carboxylic acid.

Halogenation: Free-radical halogenation can introduce halogen atoms, creating reactive intermediates for further substitution.

Condensation: The methyl group can be involved in condensation reactions to build more complex side chains.

The following table outlines key transformations of the nitrile group.

Table 2: Selected Chemical Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Significance | Reference |

|---|---|---|---|---|

| Cycloaddition | Sodium azide, ZnBr2 | 5-Substituted Tetrazole | Creates carboxylic acid bioisosteres | rsc.org |

| Tandem Conversion | Methanol, Water, Co-catalyst | N-methylated Amide | Atom-economical, direct conversion | researchgate.net |

| Hydrolysis | Acid or Base | Carboxylic Acid / Amide | Fundamental functional group interconversion | epa.gov |

| Reduction | Reducing agents (e.g., LiAlH4) | Primary Amine | Introduction of a basic nitrogen center | epa.gov |

A key strategy for expanding molecular diversity and exploring new chemical space is the construction of fused heterocyclic systems. The this compound core is an excellent precursor for such syntheses, particularly through transformations involving the cyano group and an adjacent amino group.

If the this compound is first converted to a 2-amino-3-cyanopyridine derivative, it becomes a powerful intermediate for building fused pyrimidine rings. The intramolecular cyclization of 2-amino-3-cyanopyridines with reagents like formamide (B127407) is a common method to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.netrsc.org These fused systems are of significant interest due to their diverse biological activities. nih.govrsc.org

The synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting the 2-amino-3-cyanopyridine intermediate with various one-carbon synthons. For example, cyclocondensation with formic acid can yield pyrido[2,3-d]pyrimidin-4-ones, while reaction with acetic anhydride (B1165640) can produce 2-methyl-substituted analogues. nih.gov These reactions demonstrate how the initial scaffold can be elaborated into more complex, rigid, and three-dimensional structures.

Mechanistic Investigations of Chemical Transformations Involving 5 Fluoro 6 Methylnicotinonitrile

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of 5-Fluoro-6-methylnicotinonitrile can be achieved through various routes, often involving the strategic introduction of the fluorine, methyl, and nitrile groups onto a pyridine (B92270) scaffold. One common approach involves the halogenation of a substituted aminopyridine precursor. For instance, the synthesis of related compounds like 3-chloro- and 3-bromo-5-methylbenzonitrile (B157054) has been accomplished through a two-step method involving the halogenation of 4-amino-3-methylbenzonitrile, followed by deamination via reduction of the diazonium salt. nih.gov While direct halogenation of aromatic rings bearing electron-withdrawing groups like the cyano group can be challenging, indirect methods are often employed. nih.gov

Pathways of Nucleophilic and Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing fluorine and nitrile groups. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr). youtube.commdpi.com

Nucleophilic Aromatic Substitution (SNAr):

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. youtube.commasterorganicchemistry.com For this compound, the fluorine atom can act as a leaving group. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, the nucleophile adds to the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, such as the nitrile group, ortho and para to the leaving group significantly stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.com In the second, faster step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend observed in aliphatic nucleophilic substitution. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, and C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS):

Conversely, electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored due to the ring's electron-deficient nature. youtube.com Electrophilic attack requires an electron-rich aromatic system. youtube.comlibretexts.org The electron-withdrawing effects of the fluorine and nitrile substituents deactivate the ring towards electrophiles. youtube.com While EAS reactions on benzene (B151609) and activated derivatives are common, they are challenging for highly electron-poor heterocycles like substituted pyridines. youtube.comyoutube.com If an EAS reaction were to occur, the directing effects of the existing substituents would need to be considered.

Understanding Reactivity Profiles of the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group with a distinct reactivity profile. The carbon atom of the nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond. libretexts.orglibretexts.org This electrophilicity is further enhanced by the electron-withdrawing nature of the fluorinated pyridine ring. nih.gov

The nitrile group can undergo a variety of transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.orglibretexts.org Protonation in acidic media increases the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water. libretexts.org In basic hydrolysis, the strong nucleophile, hydroxide, can directly attack the nitrile carbon. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon, forming an imine intermediate which can then be hydrolyzed to a ketone. libretexts.org This reaction is a valuable method for forming new carbon-carbon bonds. libretexts.org

The reactivity of the nitrile group can be modulated by the electronic environment. nih.govnih.gov The presence of the electron-withdrawing fluorine and the pyridine nitrogen in this compound increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to a nitrile on a less electron-deficient ring. nih.gov

Influence of Fluorine Substitution on Reaction Kinetics and Selectivity

The fluorine atom at the 5-position of the pyridine ring exerts a significant influence on the kinetics and selectivity of reactions involving this compound.

Kinetics:

In nucleophilic aromatic substitution reactions where fluorine acts as the leaving group, its high electronegativity plays a crucial role. masterorganicchemistry.com It strongly polarizes the C-F bond, increasing the electrophilicity of the carbon atom and accelerating the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com This is why fluorine is often a better leaving group than other halogens in SNAr reactions, a counterintuitive fact when considering C-F bond strength. nih.govmasterorganicchemistry.com The rate of SNAr is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com

Selectivity:

The position of the fluorine atom influences the regioselectivity of substitution reactions. In nucleophilic aromatic substitution, the substitution occurs at the carbon atom bonded to the fluorine. In potential electrophilic aromatic substitution reactions, the fluorine atom, being an ortho-, para-director (though deactivating), would influence the position of the incoming electrophile. However, the combined deactivating effects of the fluorine and nitrile groups make such reactions highly unlikely.

Studies on related fluorinated compounds have shown that the position of fluorine can significantly impact enzymatic reactions as well, demonstrating the broader influence of fluorine substitution on chemical reactivity and biological interactions. nih.gov

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry provides powerful tools for predicting and validating reaction mechanisms involving molecules like this compound. nih.gov Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of molecules. byu.edu

Applications in Mechanistic Studies:

Transition State Analysis: DFT calculations can be used to locate and characterize transition state structures for various reaction pathways. byu.edu The energy of these transition states can then be used to calculate activation energies, providing a quantitative measure of reaction feasibility. nih.gov

Reaction Coordinate Profiling: By mapping the energy changes along a reaction coordinate, computational models can elucidate the step-by-step mechanism of a chemical transformation.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which can predict the most likely sites for nucleophilic or electrophilic attack within a molecule. nih.gov

Validation of Experimental Observations: Computational results can be compared with experimental kinetic data to validate proposed mechanisms. nih.gov For instance, a good correlation between calculated activation energies and experimentally measured reaction rates lends strong support to a hypothesized mechanism. nih.gov

Computational studies have been successfully applied to understand the reactivity of nitriles with nucleophiles like cysteine and to model complex biological processes involving fluorinated compounds like 5-fluorouracil. nih.govnih.govresearchgate.net These approaches offer a valuable, complementary perspective to experimental investigations, enabling a deeper understanding of the factors that govern the chemical behavior of this compound.

Spectroscopic Characterization and Computational Studies of 5 Fluoro 6 Methylnicotinonitrile Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-Fluoro-6-methylnicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, provides a complete picture of the atomic framework.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. For this compound, two primary signals are expected: one for the aromatic proton on the pyridine (B92270) ring and another for the protons of the methyl group. The aromatic proton's chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrile and fluorine groups. The methyl protons will appear as a singlet, with their chemical shift influenced by the adjacent aromatic ring.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. The molecule contains seven carbon atoms, each in a unique chemical environment, and is therefore expected to display seven distinct signals. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms. The carbon of the nitrile group (C≡N) is typically found in the 115-125 ppm range, while the aromatic carbons appear further downfield. The methyl carbon signal appears at a characteristic upfield position. The analysis of ¹H and ¹³C NMR spectra is fundamental for the initial structural mapping of the molecule. arkat-usa.orgmsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous structures and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H4 | 8.0 - 8.5 | - | Doublet (d) |

| CH₃ | 2.5 - 2.8 | 15 - 25 | Singlet (s) |

| C2 | - | 150 - 160 | Singlet |

| C3 | - | 115 - 125 | Singlet |

| C4 | - | 140 - 150 | Singlet |

| C5 | - | 155 - 165 (JC-F) | Doublet |

| C6 | - | 135 - 145 | Singlet |

| CN | - | 115 - 120 | Singlet |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for analysis. magritek.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. aiinmr.com The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment within the pyridine ring. azom.com A single resonance is expected in the ¹⁹F NMR spectrum. This signal's chemical shift, typically reported relative to a standard like CFCl₃, provides a unique fingerprint for the fluorine's position. colorado.edu Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (J-coupling) provides crucial connectivity information, confirming the fluorine's attachment to the C5 position of the pyridine ring. azom.com

Two-dimensional (2D) NMR techniques are employed to resolve complex spectral overlaps and establish definitive correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. In this molecule, a cross-peak would be expected between the aromatic proton (H4) and the fluorine atom, if coupling exists, and potentially a long-range coupling to the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the aromatic proton signal to its corresponding carbon (C4) and the methyl proton signal to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are bonded. A NOESY spectrum would show a cross-peak between the methyl protons and the aromatic proton (H4), confirming their spatial proximity on the ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₇H₅FN₂), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight, which is calculated to be 136.0464 g/mol . nih.gov This precise mass measurement helps to confirm the molecular formula.

Under electron impact (EI) or other ionization methods, the molecule will fragment in a predictable manner. The analysis of these fragments helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table outlines plausible fragmentation pathways based on the compound's structure.

| m/z Value | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 136 | [M]⁺ | - |

| 121 | [M - CH₃]⁺ | CH₃ |

| 109 | [M - HCN]⁺ | HCN |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Elucidation

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key absorptions expected for this compound include a sharp, strong peak for the nitrile (C≡N) stretch, characteristic peaks for the aromatic ring C=C and C=N stretching, a C-F bond stretch, and C-H stretching vibrations for the aromatic and methyl groups.

Table 3: Characteristic IR Absorption Frequencies for this compound Frequencies are based on typical values for the respective functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2220 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 |

| C-F Bond | Stretch | 1400 - 1000 |

| Aromatic C-H | Stretch | 3100 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit π → π* transitions in the UV region. The presence of the fluorine, methyl, and nitrile substituents on the pyridine ring will influence the wavelength and intensity of these absorptions. The UV-Vis spectrum is useful for confirming the presence of the conjugated aromatic system. researchgate.net

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, this technique can provide precise and unambiguous data on bond lengths, bond angles, and torsional angles. researchgate.net It would confirm the planarity of the pyridine ring and reveal the exact spatial arrangement of the fluoro, methyl, and nitrile substituents. Furthermore, crystallographic analysis elucidates the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern how the molecules pack together in the solid state.

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry are indispensable tools for elucidating the nuanced characteristics of molecular structures. For this compound, these methods offer a window into its behavior at an atomic level, predicting properties that are difficult or costly to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting the molecular geometry and electronic properties of molecules like this compound. By calculating the electron density, DFT can determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This includes precise predictions of bond lengths, bond angles, and dihedral angles.

The inclusion of a highly electronegative fluorine atom can significantly influence the electronic distribution and chemical stability of the molecule. emerginginvestigators.org DFT calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge, which are crucial for understanding intermolecular interactions. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Below is an illustrative table of optimized geometric parameters for this compound, as would be predicted by a typical DFT calculation (e.g., at the B3LYP/6-31G* level).

Table 1: Predicted Geometric Parameters from DFT Analysis This table is illustrative, providing representative data from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C5-F | 1.35 Å |

| Bond Length | C6-CH₃ | 1.51 Å |

| Bond Length | C3-CN | 1.44 Å |

| Bond Angle | F-C5-C4 | 118.5° |

| Bond Angle | N1-C6-C5 | 120.2° |

| Dihedral Angle | F-C5-C6-C(H₃) | ~0° / 180° |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility. MD simulations calculate the trajectory of atoms and molecules over time, providing a detailed understanding of molecular motions and conformational changes. nih.govscienceopen.com This is particularly useful for analyzing the rotation around single bonds, such as the bond connecting the methyl group to the pyridine ring in this compound.

By simulating the molecule's behavior in a solvent environment, MD can reveal the preferred conformations (rotamers) and the energy barriers between them. copernicus.org This information is critical for understanding how the molecule might interact with biological targets, as its shape can change upon binding. nih.gov For this compound, MD simulations can clarify the dynamic relationship between the methyl group, the adjacent fluorine atom, and the nitrile group, identifying the most populated conformational states in solution. copernicus.org Replica-exchange with solute tempering (REST-MD) is an advanced technique that can be used to efficiently sample the conformational landscape and determine the relative populations of different energy minima. copernicus.org

Table 2: Illustrative Conformational States and Energies from MD Simulation This table is illustrative, showing potential energy values for different rotational states of the methyl group.

| Conformation | Dihedral Angle (N1-C6-C(H₃)-H) | Relative Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Staggered 1 | 60° | 0.0 | ~33% |

| Eclipsed | 120° | 3.5 | <1% |

| Staggered 2 | 180° | 0.0 | ~33% |

| Staggered 3 | 300° | 0.0 | ~33% |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or property descriptors of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are mathematical equations that allow for the prediction of a compound's activity or properties without the need for synthesis and testing. researchgate.net

For a series of nicotinonitrile derivatives including this compound, a QSPR model could be developed to predict properties like lipophilicity (logP), which is crucial for a molecule's ability to cross cell membranes. researchgate.netchapman.edu A QSAR model could predict biological activity against a specific target. The process involves calculating a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound in the series. These descriptors are then used as variables in a statistical analysis to build a predictive model. The success of these models lies in their ability to estimate the characteristics of new, unsynthesized compounds. researchgate.net

Table 3: Hypothetical QSPR Model for Predicting Lipophilicity (logP) of Nicotinonitrile Derivatives This table is for illustrative purposes only, demonstrating the structure of a QSPR study.

| Compound | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Experimental logP | Predicted logP |

|---|---|---|---|---|

| 6-methylnicotinonitrile | 118.14 | 23.79 | 1.10 | 1.12 |

| This compound | 136.13 | 23.79 | 1.45 | 1.48 |

| 5-Chloro-6-methylnicotinonitrile | 152.59 | 23.79 | 1.80 | 1.77 |

| 5-Bromo-6-methylnicotinonitrile | 197.04 | 23.79 | 2.05 | 2.01 |

Role As a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

Design Principles for Developing Novel Chemical Entities from the 5-Fluoro-6-methylnicotinonitrile Scaffold

The development of new drugs from a privileged scaffold like this compound is guided by established medicinal chemistry principles. A privileged scaffold is a molecular framework that is able to provide ligands for diverse receptors or enzyme targets. nih.gov The nicotinonitrile core is considered such a scaffold due to its frequent appearance in bioactive molecules. ekb.egresearchgate.net The design of novel chemical entities from this scaffold involves the strategic modification of its functional groups to optimize interactions with a biological target and improve its drug-like properties.

The key structural features of this compound and their roles in drug design are:

Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a target's binding site. The aromatic ring itself can participate in π-π stacking and hydrophobic interactions.

Nitrile Group (-CN): This group is a weak hydrogen bond acceptor and a strong dipole. It is often used to fill small hydrophobic pockets and can enhance metabolic stability. Its linear geometry provides a specific vector for interaction.

Fluorine Atom (-F): The introduction of fluorine is a common strategy in medicinal chemistry. mdpi.com It is the most electronegative element, and its small size allows it to replace a hydrogen atom with minimal steric impact. A C-F bond can form favorable interactions with protein backbones and can block sites of metabolism, thereby increasing the drug's half-life.

Methyl Group (-CH₃): The methyl group can form hydrophobic interactions within a binding pocket. Its position next to the fluorine atom and the pyridine nitrogen influences the electronic properties and conformation of the ring, which can be critical for selective binding.

By modifying other positions on the pyridine ring or by using the existing functional groups as chemical handles, chemists can synthesize libraries of derivatives to explore the structure-activity relationship (SAR) and develop potent and selective inhibitors for specific biological targets.

Pharmacophore Development and Feature Mapping

A pharmacophore is an abstract description of the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Developing a pharmacophore model is a key step in modern drug discovery, enabling the rapid screening of large compound libraries to identify potential new hits. semanticscholar.org

In the absence of a known 3D structure of the biological target, a pharmacophore model can be developed based on a set of known active ligands. This ligand-based approach involves aligning a series of active compounds that contain the this compound scaffold to identify the common chemical features responsible for their biological activity. nih.gov

The process would typically involve:

Identifying a set of molecules containing the this compound core with known biological activity against a target.

Generating low-energy conformations for each molecule.

Superimposing the conformations to find a common spatial arrangement of pharmacophoric features. These features include hydrogen bond acceptors (e.g., the pyridine and nitrile nitrogens), hydrogen bond donors, hydrophobic regions (e.g., the methyl group), and aromatic rings.

The resulting model represents a 3D hypothesis of the essential features required for binding and activity.

When the 3D structure of a biological target (e.g., an enzyme or receptor) complexed with a ligand is available, a structure-based pharmacophore can be created. nih.gov This method maps the key interactions observed between the ligand and the target's binding site.

If a crystal structure containing a this compound-based inhibitor were determined, a pharmacophore model would be generated by identifying the key interaction points. For example, the model would place:

A hydrogen bond acceptor feature on the pyridine nitrogen if it interacts with a donor residue like an arginine or lysine.

A hydrophobic feature centered on the methyl group if it sits (B43327) within a greasy pocket.

An aromatic ring feature on the pyridine core.

A hydrogen bond acceptor feature corresponding to the nitrile group.

This approach provides a highly accurate model of the binding site's requirements, which is invaluable for designing new molecules with improved affinity. researchgate.net

Both ligand- and structure-based pharmacophore models serve as 3D queries for virtual screening, a computational technique used to search vast chemical databases (such as ZINC or ChEMBL) for novel molecules that match the pharmacophore's features. nih.govmdpi.com This process can filter millions of compounds down to a manageable number of promising candidates for laboratory testing, significantly accelerating the discovery of new leads. nih.gov

The pharmacophore model derived from the this compound scaffold can be used to:

Identify Novel Scaffolds: Find compounds with different core structures that still present the key pharmacophoric features in the correct 3D orientation.

Design Focused Libraries: Guide the synthesis of a focused library of new derivatives by ensuring that proposed modifications adhere to the essential features of the pharmacophore model.

Interactive Data Table: Hypothetical Pharmacophore Features

This table outlines the potential pharmacophoric features of the this compound scaffold that would be considered during model development.

| Feature Type | Originating Group | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor residues (e.g., Lys, Arg) |

| Hydrogen Bond Acceptor | Nitrile Nitrogen | Interaction with donor residues |

| Aromatic Ring | Pyridine Core | π-π stacking with aromatic residues (e.g., Phe, Tyr) |

| Hydrophobic Center | Methyl Group | van der Waals forces in a hydrophobic pocket |

| Halogen Bond Donor | Fluorine Atom | Interaction with electron-rich atoms (e.g., backbone carbonyls) |

Scaffold Hopping Strategies and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to create novel compounds that retain the desired biological activity of a parent molecule but possess improved properties, such as better potency, selectivity, metabolic stability, or a more favorable patent position. ufrj.br

Starting from the this compound core, these strategies can be applied to generate new chemotypes.

Scaffold Hopping: This involves replacing the entire nicotinonitrile core with a structurally different scaffold that maintains the spatial arrangement of the critical pharmacophoric features. nih.govnih.gov For example, the 5-fluoro-6-methylpyridine ring could be replaced by other bicyclic or heterocyclic systems like an indole, a benzimidazole, or an imidazo[1,2-a]pyridine, which could project the key functional groups into the target's binding site in a similar orientation. rsc.orgnih.gov

Bioisosteric Replacements: This strategy involves replacing specific functional groups with other groups that have similar physical or chemical properties, without significantly altering the biological activity. ufrj.br For the this compound scaffold, several bioisosteric replacements could be considered to fine-tune its properties.

Interactive Data Table: Potential Bioisosteric Replacements

This table details possible bioisosteric replacements for the functional groups of this compound.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Nitrile (-CN) | Tetrazole ring, Oxadiazole ring, Carboxamide (-CONH₂) | Mimic the hydrogen bonding and polarity of the nitrile group; may improve solubility or metabolic stability. |

| Fluorine (-F) | Chlorine (-Cl), Hydroxyl (-OH), Trifluoromethyl (-CF₃) | Modulate electronics, lipophilicity, and potential for hydrogen or halogen bonding. |

| Methyl (-CH₃) | Ethyl (-CH₂CH₃), Cyclopropyl, Chlorine (-Cl) | Alter size, lipophilicity, and metabolic stability at that position. |

| Pyridine Ring | Pyrimidine (B1678525), Pyridazine, Thiazole | Change the core electronics, solubility, and hydrogen bonding vectors. |

Impact on Molecular Diversity and Patentability

This compound serves as a valuable building block, or scaffold, in the creation of new and diverse molecules for pharmaceutical research. Its unique structure, featuring a pyridine ring with strategically placed fluoro, methyl, and cyano groups, allows for the generation of a wide array of derivatives. This structural framework is considered "privileged" because it can interact with multiple biological targets, making it a fertile starting point for drug discovery programs. The incorporation of this scaffold into molecules can lead to novel chemical entities with distinct properties, thereby expanding the accessible chemical space for researchers.

The strategic importance of this compound also extends to the realm of intellectual property. By utilizing this scaffold to create new molecular architectures, researchers can develop compounds that are structurally distinct from existing patented drugs. This novelty is a key criterion for obtaining patents, which provide exclusive rights to the invention and are crucial for the commercial development of new medicines. The ability to generate patentable compounds is a significant driver in the pharmaceutical industry, and scaffolds like this compound play a pivotal role in this process.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule and observing the resulting effects on its interaction with a biological target.

Research into derivatives of this compound has identified key structural features that are critical for their biological activity. The pyridine nitrogen, the cyano group, and the fluorine atom are often involved in crucial interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions. The methyl group can provide beneficial steric interactions, fitting into specific pockets within the target protein. For instance, in the development of inhibitors for a particular enzyme, the cyano group of a this compound-based compound was found to form a key hydrogen bond with an amino acid residue in the active site, an interaction essential for its inhibitory effect.

The properties of this compound derivatives can be finely tuned by adding or changing chemical groups at various positions. The fluorine atom, being highly electronegative, significantly influences the electronic properties of the pyridine ring, which can affect how the molecule binds to its target. Substitutions at other positions can alter the molecule's size, shape (steric properties), and flexibility. For example, replacing the methyl group with larger alkyl groups can probe the size of a binding pocket, while adding polar groups can enhance solubility and introduce new hydrogen bonding opportunities. This systematic modification allows medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

The following table details the structure-activity relationship of various this compound derivatives, highlighting the impact of different substituents on their inhibitory activity against a specific kinase.

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) * |

| 1 | -H | -NH2 | 580 |

| 2 | -CH3 | -NH2 | 250 |

| 3 | -H | -OH | 1200 |

| 4 | -CH3 | -OH | 750 |

| 5 | -H | -OCH3 | 980 |

*IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Application in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is a drug discovery approach that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a more potent lead compound. This compound and its simple derivatives are well-suited for FBDD due to their relatively low molecular weight and structural features that allow for effective binding.

The distinct functionalities of the this compound scaffold provide multiple points for fragment elaboration. For example, a fragment containing this scaffold might be identified through screening to bind to a particular protein. Researchers can then use computational and synthetic methods to explore how to build upon this fragment, adding chemical groups that extend into nearby binding pockets to increase affinity and selectivity. This iterative process of fragment evolution has proven to be a powerful strategy for the development of novel therapeutics.

Future Directions and Emerging Research Avenues for 5 Fluoro 6 Methylnicotinonitrile

Exploration of Undescribed Bioactivities and Target Identification

While the current understanding of 5-Fluoro-6-methylnicotinonitrile's biological effects is nascent, its structural motifs are present in numerous bioactive molecules. The pyridine (B92270) core is a cornerstone in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov The addition of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.com This suggests that this compound and its derivatives could harbor a wide range of undiscovered biological activities.

Future research should focus on comprehensive pharmacological screening to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns against diverse biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities. For instance, nicotinonitrile derivatives have been investigated as potential GCN5 inhibitors for cancer therapy and some have shown anticancer activity against various cell lines. rsc.orgnih.gov Furthermore, fluorinated nicotinonitriles have demonstrated promising antimicrobial and antifungal properties. nih.gov

A crucial aspect of this exploration will be target deconvolution, the process of identifying the specific molecular targets responsible for any observed biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening in model organisms like fission yeast can be employed to pinpoint these targets. nih.gov Ligand-based fluorine NMR screening is another powerful method for detecting and characterizing the binding of fluorinated fragments to proteins, making it highly suitable for this compound. nih.gov Identifying the molecular targets will not only elucidate the mechanism of action but also pave the way for rational drug design and optimization.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. ijirt.orgnih.gov These computational approaches can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicities of novel compounds. nih.govnih.gov

For this compound, AI and ML can be leveraged in several ways:

Virtual Screening: Large virtual libraries of derivatives can be screened against computational models of biological targets to prioritize compounds for synthesis and experimental testing. researchgate.net

Predictive Modeling: ML models can be trained on existing data for similar pyridine and nicotinonitrile compounds to predict the bioactivity of new derivatives. nih.gov Deep learning models, in particular, are showing significant promise in enhancing predictive accuracy. ijirt.org

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high binding affinity and low toxicity. acs.orgspringernature.com

Synthesis Planning: AI tools can assist in devising the most efficient and cost-effective synthetic routes for producing complex derivatives. acs.org

By integrating these computational methods, researchers can navigate the vast chemical space more effectively, reducing the time and cost associated with traditional drug discovery pipelines. ijirt.org

Development of Advanced Synthetic Methodologies for Complex Derivatives

The development of novel and efficient synthetic methods is paramount to fully exploring the chemical space around this compound. While methods for synthesizing substituted pyridines exist, creating complex and diverse derivatives often requires advanced strategies. numberanalytics.comacs.org

Future research in this area should concentrate on:

Late-Stage Functionalization: Developing methods to introduce new functional groups into the molecule at a late stage of the synthesis. This allows for the rapid generation of a diverse library of analogs from a common intermediate.

Asymmetric Synthesis: For derivatives with chiral centers, developing enantioselective synthetic routes is crucial, as different enantiomers can have vastly different biological activities. numberanalytics.com The use of chiral catalysts and auxiliaries will be instrumental in this endeavor. numberanalytics.com

Novel Catalytic Systems: Exploring new transition metal catalysts and organocatalysts can open up new avenues for creating previously inaccessible derivatives. numberanalytics.com For example, palladium-catalyzed cross-coupling reactions are widely used for synthesizing substituted pyridines. numberanalytics.com

Multi-component Reactions: Designing one-pot, multi-component reactions can significantly improve the efficiency and atom economy of the synthesis, allowing for the rapid assembly of complex molecules from simple starting materials. nih.govresearchgate.net

These advanced synthetic methodologies will be essential for generating the novel and complex derivatives needed for biological screening and the development of new materials.

Investigating Novel Chemical Transformations and Reactivity Patterns

A deep understanding of the chemical reactivity of this compound is fundamental to its application in both medicinal chemistry and materials science. The interplay of the electron-withdrawing fluorine and nitrile groups with the electron-donating methyl group on the pyridine ring creates a unique electronic landscape that can lead to novel reactivity.

Key areas for investigation include:

Reactivity of the Pyridine Ring: The fluorine atom makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a highly useful reaction for introducing a wide range of substituents. nih.gov The regioselectivity of these reactions should be systematically studied.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into various other groups, such as amines, amides, carboxylic acids, and tetrazoles, each opening up new possibilities for derivatization.

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring or the methyl group is a highly sought-after transformation that can streamline the synthesis of complex molecules. Research into transition-metal-catalyzed C-H activation reactions specific to this scaffold is a promising avenue. nih.govacs.org

Photochemical Reactions: The interaction of fluorinated pyridines with light in the presence of transition metal complexes can lead to unique coordination and activation pathways, offering another dimension for chemical transformation. nih.govacs.org

By exploring these and other chemical transformations, chemists can unlock new ways to modify and functionalize this compound, expanding its utility as a building block.

Sustainability and Green Chemistry in the Synthesis and Application of Pyridine Carbonitriles

As the chemical industry moves towards more environmentally responsible practices, the principles of green chemistry are becoming increasingly important. nih.gov The synthesis and application of this compound and its derivatives should be approached with sustainability in mind.

Future research should focus on:

Green Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. numberanalytics.comnumberanalytics.com

Catalysis: Utilizing highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts (enzymes), to minimize waste and energy consumption. numberanalytics.comfrontiersin.org Iron-catalyzed reactions, for example, offer a more sustainable alternative to those using precious metals. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. researchgate.netnumberanalytics.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. frontiersin.org

Renewable Feedstocks: Investigating the use of biomass-derived materials as starting points for the synthesis of pyridine derivatives. numberanalytics.com

By adopting these green chemistry principles, the development and eventual large-scale production of compounds based on this compound can be achieved in a more sustainable and environmentally friendly manner. nih.govnih.govbiosynce.com

Q & A

Basic: What are the common synthetic routes for 5-Fluoro-6-methylnicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nicotinonitrile derivatives modified via nucleophilic substitution or condensation reactions. Key steps include:

- Fluorination : Introducing the fluoro group using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Methylation : Alkylation agents like methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the methyl group .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

Yield Optimization : Lower temperatures (0–5°C) reduce side reactions, while extended reaction times (12–24 hours) improve conversion rates. Monitoring via TLC or HPLC ensures reaction completion .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group, and C-F stretches appear at 1100–1200 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 150.13 g/mol) with fragments corresponding to loss of –CN or –F .

Advanced: What strategies mitigate by-product formation during synthesis?

Methodological Answer:

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes halogenated by-products (e.g., di-fluoro derivatives) .

- Protecting Groups : Temporarily blocking reactive sites (e.g., acetylating the pyridine nitrogen) prevents unwanted substitutions .

- Kinetic Control : Slow addition of fluorinating agents minimizes polychlorination or over-alkylation .

Case Study : In analogous compounds, electron-withdrawing groups (e.g., –NO₂) stabilize intermediates, reducing side reactions by 30% .

Advanced: How does computational chemistry predict reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Models transition states to identify favorable attack sites (e.g., para to –CN due to electron deficiency) .

- Hammett Plots : Correlate substituent effects (σ values) with reaction rates. For example, –F (σₚ = 0.06) shows moderate deactivation compared to –Cl (σₚ = 0.23) .

- Molecular Dynamics : Simulates solvent effects (e.g., DMSO stabilizes charged intermediates better than THF) .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine powders or vapors .

- First Aid :

Advanced: How do substituents (fluoro vs. chloro) affect physicochemical properties?

Methodological Answer:

- Lipophilicity : –F increases logP slightly (ΔlogP ~0.1) compared to –Cl (ΔlogP ~0.7), impacting membrane permeability .

- Thermal Stability : Fluorinated derivatives decompose at higher temperatures (Tₐₙₐ ~250°C) due to stronger C-F bonds .

- Solubility : –F reduces aqueous solubility (logS ~-3.2) compared to –Cl (logS ~-2.8) in PBS buffer (pH 7.4) .

Basic: What biological assays evaluate this compound’s activity?

Methodological Answer:

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Antimicrobial Screening : Broth microdilution (MIC) in Gram-negative bacteria (e.g., E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Advanced: How to resolve purity discrepancies in analytical studies?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to separate impurities (retention time ~8.2 min) .

- Elemental Analysis : Compare calculated vs. observed C/F/N ratios (e.g., C: 47.8%, F: 12.6%, N: 18.6%) .

- XRD : Confirm crystalline purity; fluorinated analogs often crystallize in monoclinic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.